molecular formula C23H30N2O4S B12454549 N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No.: B12454549
M. Wt: 430.6 g/mol
InChI Key: HMITUIQVXFCLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is a complex organic compound with a unique structure that includes a cycloheptyl group, an ethoxyphenylsulfonyl group, and a phenylglycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the process for cost-effectiveness and efficiency. This may include continuous flow reactions, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and the development of new compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or changes in cellular signaling pathways. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide include:

  • N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide
  • N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H30N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

N-cycloheptyl-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C23H30N2O4S/c1-2-29-21-14-16-22(17-15-21)30(27,28)25(20-12-8-5-9-13-20)18-23(26)24-19-10-6-3-4-7-11-19/h5,8-9,12-17,19H,2-4,6-7,10-11,18H2,1H3,(H,24,26)

InChI Key

HMITUIQVXFCLLC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCCCC2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.